molecular formula C13H12N2O B1296847 n-Benzylisonicotinamide CAS No. 6320-63-4

n-Benzylisonicotinamide

Cat. No. B1296847
CAS RN: 6320-63-4
M. Wt: 212.25 g/mol
InChI Key: YIGMDKYIWMVZDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of n-Benzylisonicotinamide involves various methods. For instance, one method uses 1,1,2-trichloroethane, palladium 10% on activated carbon, and hydrogen in methanol at 20℃ for 9 hours . Another method uses Ce (III) immobilised on an aminated epichlorohydrin-activated agarose matrix at 140℃ for 8 hours .


Molecular Structure Analysis

The molecular structure of n-Benzylisonicotinamide can be analyzed using various techniques such as X-ray, spectroscopy, and scattering techniques . The molecular weight of n-Benzylisonicotinamide is 212.25 g/mol.


Chemical Reactions Analysis

The chemical reactions involving n-Benzylisonicotinamide can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of n-Benzylisonicotinamide can be analyzed using various techniques that are relevant in high-throughput biomaterials research . These techniques can provide information about the hardness, topography, and hydrophilicity of the compound .

Scientific Research Applications

Spirocyclic Piperidine Synthesis

  • Electrophile-Induced Spirocyclization : n-Benzylisonicotinamide is used in the synthesis of spirocyclic piperidines, which are important in the creation of biologically active molecules. This process involves the treatment of N-arylisonicotinamides with trifluoromethanesulfonic anhydride, leading to spirocyclic dihydropyridines, precursors to valuable spirocyclic piperidines (Arnott et al., 2008).

Apoptosis Induction in Drug Discovery

  • Cell- and Caspase-Based Apoptosis Assay : N-phenyl nicotinamides, including derivatives of n-Benzylisonicotinamide, have been identified as apoptosis inducers in the search for potential anticancer agents. This was determined using a phenotypic assay that led to the discovery of small molecules with apoptosis-inducing activities (Cai et al., 2006).

Radio- and Chemosensitization

  • Mechanism of Action in Radiosensitization : The benzamides and nicotinamides, including n-Benzylisonicotinamide, are studied for their role in enhancing the effectiveness of radiotherapy. These compounds exhibit distinct mechanisms of action, such as apoptosis induction and inhibition of cell proliferation, contributing to their radiosensitizing properties (Pero et al., 1998).

Xanthine Oxidase Inhibition

  • Design and Synthesis for XO Inhibition : N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, which are structurally related to n-Benzylisonicotinamide, have been synthesized as potent inhibitors of xanthine oxidase. These derivatives act as mixed-type inhibitors, with the potential for treating diseases where XO is a contributing factor (Zhang et al., 2019).

Anti-Inflammatory Properties

  • Inhibition of Inflammatory Responses : Benzamides and nicotinamides, including n-Benzylisonicotinamide, have shown potential in inhibiting tumor necrosis factor alpha and reducing inflammation. This action is possibly regulated by inhibition at the gene transcription level of NF-kB, which in turn inhibits TNFalpha and induces apoptosis (Pero et al., 1999).

Safety And Hazards

N-Benzylisonicotinamide is harmful if swallowed and causes serious eye irritation . It may also cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

N-benzylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGMDKYIWMVZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283407
Record name n-benzylisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylpyridine-4-carboxamide

CAS RN

6320-63-4
Record name NSC525461
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC31253
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-benzylisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzylpyridine-4-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Matsubayashi, T Tanaka - Organic Magnetic Resonance, 1970 - Wiley Online Library
… N-methyl-N-benzylisonicotinamide (4) and the interaction with dimethyltin dichloride in solution. As long as the contributions to the chemical shifts from the anisotropy effects of the …
J Senczyszyn - 2012 - search.proquest.com
Pyridines react with N-acylating agents to create extremely electrophilic pyridinium ions, which are susceptible to dearomatising attack of various nucleophiles. The use of anionic …
Number of citations: 4 search.proquest.com
P Czerwoniec, P Lewandowski, M Smiglak - ChemistrySelect, 2020 - Wiley Online Library
Systemic acquired resistance (SAR) is one of the most promising ways to support plants in fight against viruses, bacteria and fungi. This phenomenon is activated by pathogen attack or …
LH Qin, ZL Wang, X Xie, YQ Long - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
… n-Butyl lithium (2.5 mL of a 2.5 M solution in hexane, 6.2 mmol) was added dropwise to a stirred solution of N-benzylisonicotinamide (16, 625 mg, 2.9 mmol) in THF (15 mL) at −78 C …
Number of citations: 8 www.sciencedirect.com
Z Zarei, B Akhlaghinia - Chemical Papers, 2015 - degruyter.com
The present study reports the preparation and characterisation of Ce(III) immobilised on an aminated epichlorohydrin-activated agarose matrix (CAEA) as a “green” catalyst. The catalyst …
Number of citations: 26 www.degruyter.com
H Sheng, R Zeng, W Wang, S Luo… - Advanced Synthesis …, 2017 - Wiley Online Library
A practical heterobimetallic lanthanide‐catalyzed transamidation of primary, secondary and tertiary amides with aliphatic and aromatic amines has been developed. The methodology …
Number of citations: 28 onlinelibrary.wiley.com
BR Kim, HG Lee, SB Kang, GH Sung, JJ Kim… - …, 2011 - thieme-connect.com
Efficient and green amidation reactions are of great importance. In this work, we demonstrate the tert-butoxide-assisted amidation of esters with amines under ambient conditions. …
Number of citations: 112 www.thieme-connect.com

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